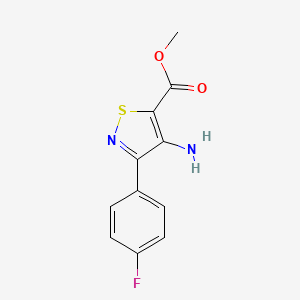

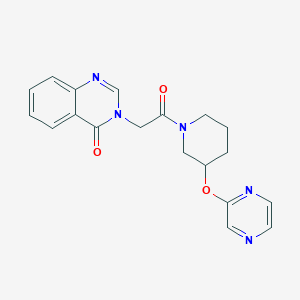

![molecular formula C19H18N2O3S B2357241 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 868376-76-5](/img/structure/B2357241.png)

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives were synthesized by one-pot reaction under microwave irradiation .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various techniques such as IR, 1H-NMR, 13C-NMR, and UV-Visible spectra .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Cu (II), Cd (II), Ce (IV) and Zr (IV) metal complexes of an imine derivative were synthesized and their interactions with DNA were investigated .Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

- Novel thiazolidinedione derivatives, including compounds related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide, have demonstrated significant hypoglycemic activity. They also show promising cholesterol and triglyceride lowering effects, particularly in models of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Photodynamic Therapy Applications

- Benzothiazole derivatives have been studied for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antimalarial Properties

- Benzothiazole-substituted β-lactam hybrids, closely related to the compound , have shown antimicrobial activities against a range of bacterial strains and moderate antimalarial activities. These findings suggest potential medicinal applications (Alborz et al., 2018).

Anticancer Potential

- Eugenol derivatives, structurally similar to this compound, have been synthesized and found potent against breast cancer cells. These compounds could serve as leads for anticancer treatments (Alam, 2022).

Anti-inflammatory and Antifibrotic Activities

- Compounds using benzothiazole cores have been identified for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Some synthesized compounds demonstrate significant anti-exudative activity, comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).

- Amino(imino)thiazolidinone derivatives exhibit both antifibrotic and anticancer activities. This research identified several compounds with high antifibrotic activity levels and comparable efficacy to known antifibrotic agents (Kaminskyy et al., 2016).

Analgesic Properties

- Derivatives of thiazole, similar to the compound in focus, have been explored for their analgesic properties. The study highlights the structure-activity relationships, providing insights into the design of new analgesic agents (Demchenko et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-3-12-21-18-15(23-2)10-7-11-16(18)25-19(21)20-17(22)13-24-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVLWEWWEMIGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

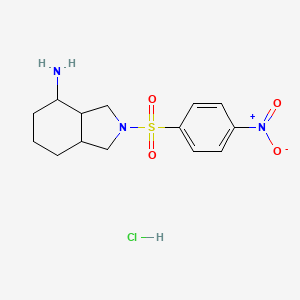

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

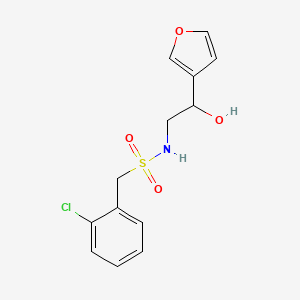

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)

![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)

![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)

![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)